5-(Chlorosulfonyl)-2-ethylbenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-ethylbenzoic acid is an organic compound that features a chlorosulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-ethylbenzoic acid typically involves the chlorosulfonation of 2-ethylbenzoic acid. This process can be carried out by reacting 2-ethylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
5-(Chlorosulfonyl)-2-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-ethylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chlorosulfonyl)salicylic acid
- Chlorosulfonyl isocyanate
- Sulfonimidates
Uniqueness
5-(Chlorosulfonyl)-2-ethylbenzoic acid is unique due to the presence of both the chlorosulfonyl and ethyl groups on the benzoic acid core. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and industrial processes.
Properties
IUPAC Name |
5-chlorosulfonyl-2-ethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJTWXRDNUSXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866358-16-9 | |
Record name | 5-(chlorosulfonyl)-2-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.